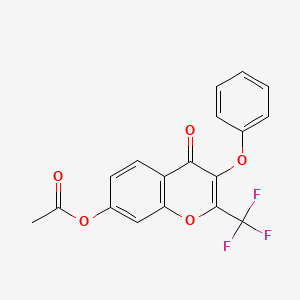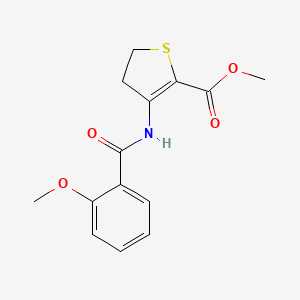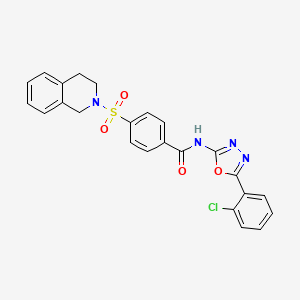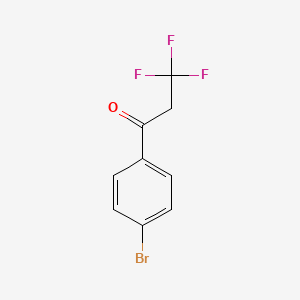![molecular formula C19H19BrN4O2S B2478835 Bromhydrate de 3-(4-méthoxybenzyl)-6-(3-méthoxyphényl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1179466-58-0](/img/structure/B2478835.png)
Bromhydrate de 3-(4-méthoxybenzyl)-6-(3-méthoxyphényl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a useful research compound. Its molecular formula is C19H19BrN4O2S and its molecular weight is 447.35. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du bromhydrate de 3-(4-méthoxybenzyl)-6-(3-méthoxyphényl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, également connu sous le nom de 6-(3-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE HYDROBROMIDE :
Activité antimicrobienne
Ce composé a montré un potentiel en tant qu’agent antimicrobien. Sa structure lui permet d’interagir avec les parois cellulaires bactériennes, perturbant leur intégrité et entraînant la mort cellulaire. Cela en fait un candidat pour le développement de nouveaux antibiotiques, en particulier contre les souches résistantes .
Propriétés antioxydantes
La présence de groupes méthoxy dans le composé améliore sa capacité à piéger les radicaux libres. Cette activité antioxydante peut être exploitée dans le développement de traitements pour les maladies causées par le stress oxydatif, telles que les maladies neurodégénératives et les maladies cardiovasculaires .
Effets anti-inflammatoires
Des recherches indiquent que ce composé peut inhiber la production de cytokines pro-inflammatoires. Cette propriété est précieuse dans le traitement des affections inflammatoires chroniques comme la polyarthrite rhumatoïde et la maladie inflammatoire de l’intestin .
Potentiel anticancéreux
Le composé a été étudié pour sa capacité à induire l’apoptose dans les cellules cancéreuses. Sa structure unique lui permet d’interférer avec les voies de signalisation cellulaire qui sont essentielles à la survie des cellules cancéreuses, ce qui en fait un candidat prometteur pour les médicaments de chimiothérapie .
Applications en science des matériaux
Au-delà des applications biologiques, la structure chimique unique du composé le rend utile en science des matériaux. Il peut être utilisé dans la synthèse de nouveaux polymères et matériaux aux propriétés spécifiques, comme une stabilité thermique et une conductivité améliorées.
Ces applications diverses mettent en évidence la polyvalence du composé et son potentiel dans divers domaines de la recherche scientifique.
Multipurpose [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials The 3,4-dimethoxybenzyl group as solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol Synthesis of ®-3-((4-methoxybenzyl)oxy)butanal
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which have been found to exhibit diverse pharmacological activities . .
Mode of Action
Compounds in the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities
Biochemical Pathways
Given the diverse pharmacological activities of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, it is likely that multiple pathways are affected
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class
Result of Action
Given the diverse pharmacological activities of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, it is likely that this compound has multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
6-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S.BrH/c1-24-15-8-6-13(7-9-15)10-18-20-21-19-23(18)22-17(12-26-19)14-4-3-5-16(11-14)25-2;/h3-9,11H,10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUXLIRNHRNXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[(4-methoxyphenyl)carbamothioyl]amino}-2-(naphthalen-1-yloxy)acetamide](/img/structure/B2478752.png)
![4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine](/img/structure/B2478753.png)
![6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B2478754.png)

![N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B2478756.png)
![[(2-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2478757.png)





![2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2478767.png)
![2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2478769.png)

